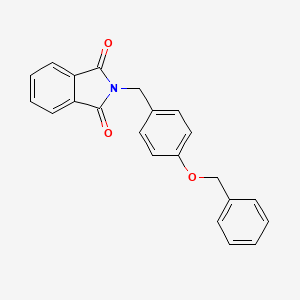

2-(4Benzyloxybenzyl)-isoindol-1,3-dione

Description

Significance of the Isoindol-1,3-dione (Phthalimide) Scaffold in Organic and Medicinal Chemistry

The isoindol-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a bicyclic aromatic imide that serves as a cornerstone in both synthetic organic chemistry and medicinal chemistry. nih.gov Its rigid, planar structure and unique chemical properties make it a versatile building block in the synthesis of a wide array of more complex molecules. nih.gov Historically, the Gabriel synthesis of primary amines, which utilizes potassium phthalimide, is a classic example of the scaffold's utility in fundamental organic transformations. organic-chemistry.org

From a medicinal chemistry perspective, the phthalimide nucleus is considered a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of biological activities. mdpi.com The hydrophobic nature of the phthalimide moiety can enhance the ability of a molecule to traverse biological membranes, a crucial factor in drug design. mdpi.com Consequently, derivatives of phthalimide have been investigated and developed for a multitude of therapeutic applications. Research has demonstrated that compounds incorporating the isoindol-1,3-dione core exhibit a remarkable range of biological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. mdpi.comf1000research.com This wide-ranging bioactivity has cemented the phthalimide scaffold as a molecule of high interest in the ongoing quest for novel therapeutic agents.

Overview of N-Substitution in Phthalimide Derivatives and their Research Relevance

The nitrogen atom of the imide functional group in the phthalimide scaffold provides a convenient point for chemical modification through N-substitution. This process involves the attachment of various alkyl or aryl groups to the nitrogen atom, leading to a vast library of N-substituted phthalimide derivatives. mdpi.com This structural diversification is a key strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

The nature of the substituent at the nitrogen position can profoundly influence the biological activity of the resulting molecule. nih.govresearchgate.net By carefully selecting the N-substituent, researchers can fine-tune the compound's size, shape, lipophilicity, and electronic properties, thereby optimizing its interaction with specific biological targets. For instance, the introduction of different N-substituents has led to the development of phthalimide derivatives with enhanced potency and selectivity for various enzymes and receptors. mdpi.com Academic research is replete with studies exploring how different N-substituents impact the therapeutic potential of the phthalimide core, with investigations into their efficacy as anticancer agents, cyclooxygenase (COX) inhibitors, and neuroprotective agents. nih.govresearchgate.net

Rationale for Investigating 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione within the Academic Context

The investigation of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione in an academic setting is predicated on the established significance of both the phthalimide scaffold and the strategic introduction of specific N-substituents. The rationale for its synthesis and study can be understood by dissecting its molecular structure. The "2-(4-Benzyloxybenzyl)" portion represents the N-substituent attached to the isoindol-1,3-dione core.

The benzyl (B1604629) group itself is a common moiety in medicinal chemistry, often introduced to explore interactions with hydrophobic pockets in biological targets. The presence of a benzyloxy group (a benzyl ether) adds further complexity and potential for specific interactions. Ether linkages can influence a molecule's conformational flexibility and its ability to participate in hydrogen bonding, which are critical for molecular recognition by biological macromolecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17NO3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-[(4-phenylmethoxyphenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

InChI Key |

IBSSTMVBJBIIPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Benzyloxybenzyl Isoindol 1,3 Dione and Analogues

Classical Phthalimide (B116566) Synthesis Approaches

Traditional methods for the synthesis of N-substituted phthalimides have been well-established for over a century and remain widely used due to their reliability and simplicity. These approaches typically involve the direct reaction of phthalic acid derivatives with primary amines or palladium-catalyzed reactions.

Condensation Reactions of Phthalic Anhydrides with Primary Amines

One of the most fundamental and widely employed methods for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride (B1165640) with a primary amine. dntb.gov.uamdpi.com This reaction, often a key step in the Gabriel synthesis of primary amines, proceeds by nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring. wikipedia.orgbyjus.commasterorganicchemistry.com

The synthesis of a compound like 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione would involve the reaction of phthalic anhydride with 4-(benzyloxy)benzylamine. The reaction is typically carried out by heating the two reactants in a suitable solvent, such as acetic acid, or even under solvent-free conditions. mdpi.com The N-H bond of the imide product is notably more acidic than that of a typical amine due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilizes the conjugate base through resonance. masterorganicchemistry.comresearchgate.net

The general mechanism involves two main steps:

Amine addition: The primary amine attacks a carbonyl group of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

Cyclodehydration: Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring.

This method is advantageous for its operational simplicity and the ready availability of starting materials. mdpi.com

Palladium-Catalyzed Aminocarbonylation Strategies for N-Substituted Isoindol-1,3-diones

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering alternative routes to N-substituted isoindol-1,3-diones. nih.gov Aminocarbonylation strategies, in particular, provide a versatile approach for the construction of the phthalimide scaffold. These reactions typically involve the coupling of an aryl halide, a primary amine, and a source of carbon monoxide. dntb.gov.uanih.gov

A common strategy involves the palladium-catalyzed aminocarbonylation of o-halobenzamides. In this approach, an N-substituted 2-halobenzamide undergoes cyclization with carbon monoxide in the presence of a palladium catalyst. nih.gov This method is advantageous as it allows for the synthesis of a wide variety of N-substituted phthalimides by varying the amine used to prepare the starting benzamide. organic-chemistry.org Experimental data suggest that the mechanism may involve the in-situ generation of carbon monoxide from formic acid and a carbodiimide (B86325) in the presence of the palladium catalyst. nih.gov

Another palladium-catalyzed approach is the annulation of arynes by substituted o-halobenzamides, which leads to the formation of N-substituted phenanthridinones, a related class of compounds. nih.gov While not directly producing isoindol-1,3-diones, this methodology highlights the versatility of palladium catalysis in constructing complex heterocyclic systems from readily available starting materials.

Advanced and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the exploration of advanced catalytic systems and novel reaction pathways for the synthesis of phthalimides.

Metal-Catalyzed Syntheses (e.g., Copper, Palladium)

Beyond the classical palladium-catalyzed methods, other transition metals, particularly copper, have been successfully employed in the synthesis of N-substituted phthalimides. Copper-catalyzed reactions often offer advantages in terms of cost-effectiveness and unique reactivity.

An efficient copper/tert-butyl hydroperoxide (TBHP) catalysis system has been developed for the construction of phthalimide derivatives through the oxidation of arene-fused cyclic amines. rsc.org Various copper catalysts, including Cu(OAc)₂, CuCl₂, CuCl, CuBr, and CuI, have been shown to be effective, with CuCl often providing the best results. rsc.org Another copper-catalyzed approach involves the reaction of 1-indanones with primary amines in the presence of CuO₂ as a catalyst, where molecular oxygen acts as a green oxidant. rsc.org This reaction proceeds via C-C bond cleavage and C-N bond formation to yield the phthalimide product. rsc.org

Palladium catalysis continues to be at the forefront of advanced synthetic methods. Carbon-monoxide-free aminocarbonylation reactions have been developed using N-substituted formamides as the amide source, thereby avoiding the use of toxic CO gas. organic-chemistry.org These reactions typically employ a palladium acetate/Xantphos catalytic system. organic-chemistry.org

Metal-Free Systems and Oxidative Cyclizations

The development of metal-free synthetic routes is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several metal-free approaches for the synthesis of phthalimides have been reported, often relying on oxidative cyclization reactions.

One such method involves the visible-light-mediated decarboxylative cyclization of N-acyloxylphthalimides with vinyl azides, which provides access to substituted phenanthridines. acs.org While not a direct synthesis of phthalimides, this radical-based approach showcases the potential of metal-free, light-promoted reactions in constructing related heterocyclic frameworks.

Hypervalent iodine catalysis has also been utilized for the oxidative cyclization of N'-aryl urea (B33335) compounds to produce benzimidazolinones, demonstrating the feasibility of intramolecular C-N bond formation under metal-free conditions. mdpi.com The development of transition metal-free reactions involving 2-isocyanobiaryls has also gained attention for the synthesis of phenanthridine (B189435) frameworks. researchgate.net

Multicomponent Reactions Incorporating Phthalimide Moieties (e.g., Passerini Reaction)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of molecules incorporating the phthalimide scaffold. nih.govfrontiersin.orgbeilstein-journals.org

Recently, it has been discovered that the phthalimide moiety itself can act as the acid component in the Passerini reaction, which traditionally requires a carboxylic acid. nih.govacs.orgacs.orgnih.gov This novel approach involves the reaction of an aldehyde, an isocyanide, and phthalimide to generate α-acyloxy carboxamide derivatives where the acyl group is derived from the phthalimide. nih.govorganic-chemistry.org This method is tolerant of a wide range of aromatic and aliphatic starting materials. acs.org

The proposed mechanism for the Passerini reaction involving phthalimide suggests that the acidic N-H of the phthalimide activates the aldehyde, making it more electrophilic for the nucleophilic attack of the isocyanide. nih.govacs.org This is followed by the reaction of the phthalimide anion with the isocyanide carbon to form a cyclic intermediate, which then rearranges to the final product. nih.govacs.org

Synthetic Strategies for Incorporating the Benzyloxybenzyl Moiety

The incorporation of the benzyloxybenzyl group onto the isoindol-1,3-dione core is a critical phase in the synthesis of the title compound. This process is typically achieved through two main approaches: the synthesis of a benzyloxybenzyl precursor followed by its attachment to the isoindol-1,3-dione, or the reaction of a pre-formed phthalimide derivative with a benzyloxybenzylating agent.

Precursor Synthesis and Functionalization

The synthesis of the benzyloxybenzyl moiety often begins with commercially available starting materials that are functionalized to introduce the benzyloxy group. A common precursor is a compound containing a 4-hydroxybenzyl group, which can be etherified using a benzyl (B1604629) halide.

One synthetic route to a key intermediate, 4-(benzyloxy)benzylamine, involves a two-step process starting from 4-cyanophenol. The first step is a nucleophilic substitution reaction with a benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone, under reflux conditions. This reaction yields 4-(benzyloxy)benzonitrile with high efficiency. The subsequent step involves the reduction of the nitrile group to a primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out in a two-step, one-pot procedure involving the formation of an imine intermediate followed by hydrolysis to yield 4-(benzyloxy)benzylamine. nih.gov

Alternatively, a 4-(benzyloxy)benzyl halide can be prepared. For instance, 4-(benzyloxy)benzyl chloride can be synthesized and is commercially available. This compound serves as a direct precursor for the subsequent coupling reaction.

A summary of a typical synthesis for a 4-(benzyloxy)benzylamine precursor is provided in the table below.

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

| 1 | 4-Cyanophenol | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 4-(Benzyloxy)benzonitrile | 92-99 |

| 2 | 4-(Benzyloxy)benzonitrile | LiAlH₄, then H₂O/NaOH | THF | 0 °C to 25 °C, then 12h stir | 4-(Benzyloxy)benzylamine | 49-80 |

Coupling Reactions to the Isoindol-1,3-dione Core

The final step in the synthesis of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione involves the formation of the bond between the nitrogen atom of the isoindol-1,3-dione (phthalimide) core and the benzylic carbon of the benzyloxybenzyl moiety. Two primary methods are employed for this transformation: the reaction of phthalic anhydride with 4-(benzyloxy)benzylamine or the N-alkylation of phthalimide with a 4-(benzyloxy)benzyl halide.

The reaction between phthalic anhydride and a primary amine, such as 4-(benzyloxy)benzylamine, is a well-established method for the synthesis of N-substituted phthalimides. This condensation reaction typically proceeds by heating the two reactants in a suitable solvent, often with the removal of water to drive the reaction to completion. Glacial acetic acid is a commonly used solvent for this type of reaction. orgsyn.org

The Gabriel synthesis offers another robust route, involving the N-alkylation of phthalimide. iu.edu In this method, phthalimide is first deprotonated with a base, such as potassium carbonate, to form a nucleophilic phthalimide salt. This salt then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, 4-(benzyloxy)benzyl chloride or bromide. Dimethylformamide (DMF) is a frequently used solvent for this reaction, as it effectively dissolves the reactants and facilitates the substitution. iu.edu The reaction mixture is typically heated to ensure a reasonable reaction rate. A procedure for the analogous synthesis of N-benzylphthalimide involves heating phthalimide and benzyl chloride with anhydrous potassium carbonate. orgsyn.org A similar protocol can be applied for the synthesis of the title compound.

Below is a table summarizing the general conditions for the coupling reactions.

| Method | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product | Typical Yield (%) |

| Condensation | Phthalic anhydride | 4-(Benzyloxy)benzylamine | - | Glacial Acetic Acid | Reflux | 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione | Moderate to High |

| N-Alkylation (Gabriel Synthesis) | Phthalimide | 4-(Benzyloxy)benzyl chloride/bromide | K₂CO₃ | DMF | Heating | 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione | 72-79 (for N-benzylphthalimide) |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding critical information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione provides a distinct fingerprint of its hydrogen atoms. The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration value.

Phthalimide (B116566) Protons: The four aromatic protons of the phthalimide group typically appear as two multiplets in the downfield region, around δ 7.7-7.9 ppm. This characteristic pattern arises from the symmetrical nature of the phthalimide ring.

Benzyl (B1604629) and Benzyloxy Protons: The aromatic protons of the benzyl and benzyloxy rings resonate in the range of δ 6.8-7.5 ppm. The two protons on the benzyloxy-substituted ring adjacent to the ether linkage are expected around δ 6.9 ppm, while the two protons adjacent to the methylene (B1212753) bridge appear around δ 7.2 ppm. The five protons of the terminal phenyl ring of the benzyloxy group typically appear as a multiplet around δ 7.3-7.4 ppm.

Methylene Protons: Two key singlets are observed for the methylene (-CH₂-) groups. The protons of the benzylic methylene group connecting the phthalimide nitrogen to the substituted phenyl ring (N-CH₂) are expected to appear around δ 4.8 ppm. The methylene protons of the benzyloxy group (O-CH₂) typically resonate slightly upfield, around δ 5.0 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phthalimide (aromatic) | 7.70 - 7.90 | Multiplet | 4H |

| Benzyloxy Phenyl (aromatic) | 7.30 - 7.45 | Multiplet | 5H |

| Benzyl Phenyl (aromatic, H adjacent to CH₂) | ~7.20 | Doublet | 2H |

| Benzyl Phenyl (aromatic, H adjacent to O) | ~6.90 | Doublet | 2H |

| Benzyloxy Methylene (O-CH₂) | ~5.05 | Singlet | 2H |

| Benzyl Methylene (N-CH₂) | ~4.80 | Singlet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: The most downfield signals in the spectrum correspond to the two equivalent carbonyl carbons of the imide functional group, typically appearing around δ 167-168 ppm.

Aromatic Carbons: The aromatic carbons of the three phenyl rings resonate in the δ 115-160 ppm region. The carbon bearing the benzyloxy group is found significantly downfield (~δ 158 ppm), while the quaternary carbons of the phthalimide ring to which the carbonyls are attached appear around δ 132 ppm.

Methylene Carbons: The benzyloxy methylene carbon (O-CH₂) is observed around δ 70 ppm, and the benzyl methylene carbon (N-CH₂) is found further upfield at approximately δ 41 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyl (C=O) | ~167.5 |

| Aromatic C-O | ~158.2 |

| Aromatic Quaternary (Benzyloxy Phenyl) | ~137.0 |

| Aromatic CH (Phthalimide) | ~134.0 |

| Aromatic Quaternary (Phthalimide) | ~132.1 |

| Aromatic CH (Benzyl) | 127.5 - 130.0 |

| Aromatic CH (Benzyloxy) | 127.5 - 128.6 |

| Aromatic CH (adjacent to O) | ~115.0 |

| Benzyloxy Methylene (O-CH₂) | ~70.0 |

| Benzyl Methylene (N-CH₂) | ~41.2 |

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione is dominated by characteristic absorptions of the imide and ether groups.

Imide Group: The most prominent feature is the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the phthalimide group. An asymmetric stretching band appears around 1770 cm⁻¹ and a symmetric stretching band is observed near 1710 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic rings are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region.

Ether Linkage: A strong C-O-C stretching band, characteristic of the benzylic ether linkage, is expected in the region of 1250-1230 cm⁻¹.

Methylene Group: C-H stretching vibrations of the methylene groups are found just below 3000 cm⁻¹.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~2930 | C-H Stretch | Methylene (CH₂) |

| ~1770 | C=O Asymmetric Stretch | Imide |

| ~1710 | C=O Symmetric Stretch | Imide |

| 1600 - 1450 | C=C Stretch | Aromatic |

| ~1395 | C-N Stretch | Imide |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~720 | C-H Bend (out-of-plane) | Aromatic (ortho-disubstituted) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly useful for analyzing relatively polar, non-volatile molecules. For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed. The detection of these ions confirms the molecular weight of the compound.

While standard MS provides the nominal molecular weight, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound. For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione (C₂₂H₁₇NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 344.1281 g/mol . An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition, thereby distinguishing it from any other potential isomers or impurities with the same nominal mass.

Hyphenated Mass Spectrometry (e.g., LC-MS, GC-MS, HPLC-MS/MS)

Hyphenated mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the structure of synthesized compounds. By coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer (MS), a sample mixture can be separated into its individual components, which are then ionized and analyzed based on their mass-to-charge ratio (m/z).

For isoindol-1,3-dione derivatives, Electrospray Ionization (ESI) is a common soft ionization technique that allows the analysis of intact molecules with minimal fragmentation. mdpi.comresearchgate.net This method typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. mdpi.com Tandem mass spectrometry (MS/MS) further fragments these parent ions to produce a characteristic pattern of daughter ions, which provides detailed structural information about the molecule's connectivity. mdpi.com

While specific mass spectrometry data for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione is not extensively published, analysis of analogous compounds demonstrates the utility of the technique. The molecular structure of new isoindol-1,3-dione derivatives is routinely confirmed using ESI-MS, where the observed molecular ions correspond to the calculated molecular weight. mdpi.comresearchgate.netnih.gov

Table 1: Illustrative Mass Spectrometry Data for an Isoindol-1,3-dione Analogue Data based on findings for 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione. mdpi.com

| Ion Type | Calculated m/z | Found m/z | Error (ppm) |

| [M+H]⁺ | 350.1499 | 305.1479 | 5.71 |

| [M+Na]⁺ | 372.1319 | 372.1300 | 5.11 |

| [2M+Na]⁺ | 721.2745 | 721.2724 | 2.91 |

Purification of synthesized isoindoline-1,3-dione derivatives is often verified by Liquid Chromatography-Mass Spectrometry (LCMS) to ensure high purity (95-100%) before further analysis. semanticscholar.org

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed three-dimensional model of the molecule.

Studies on N-substituted isoindoline-1,3-dione derivatives provide detailed insights into their solid-state structures. For instance, the analysis of 2-benzylisoindoline-1,3-dione, a structurally similar compound, reveals key features that would be expected in 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione. The molecule consists of two primary planar subunits: the phthalimide group and the benzyl ring. nih.govscienceopen.com A critical structural parameter is the dihedral angle between these two planar systems, which highlights their relative orientation. nih.govscienceopen.comresearchgate.net In the crystal lattice, molecules are often stabilized by intermolecular interactions, such as C—H···O hydrogen bonds. nih.govscienceopen.com

The crystallographic data for several related N-benzyl isoindoline-1,3-dione derivatives have been reported, providing a template for what could be expected for the title compound.

Table 2: Representative Single-Crystal X-ray Diffraction Data for N-Benzyl Isoindoline-1,3-dione Analogues Illustrative data from related compounds to demonstrate typical crystallographic parameters.

| Parameter | 2-Benzylisoindoline-1,3-dione nih.govscienceopen.com | 2-Benzyl-5-methoxyisoindoline-1,3-dione researchgate.net | 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione nih.gov |

| Formula | C₁₅H₁₁NO₂ | C₁₆H₁₃NO₃ | C₁₅H₁₀FNO₃ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/c |

| a (Å) | 8.8324 (6) | 12.011 (8) | 12.4362 (7) |

| b (Å) | 5.3656 (4) | 5.968 (4) | 13.8189 (8) |

| c (Å) | 25.1926 (18) | 17.618 (12) | 7.2376 (4) |

| β (º) | 98.851 (3) | 94.67 (5) | 105.784 (6) |

| Dihedral Angle | 81.3 (2)° | 84.7 (6)° | 86.88 (8)° |

| R-factor (R₁) | 0.097 | 0.053 | 0.057 |

These studies show that the phthalimide moiety itself is typically planar, and the benzyl substituent is oriented at a significant dihedral angle to this plane. nih.govresearchgate.netnih.gov This structural arrangement is a common feature among this class of compounds.

Chromatographic Methods for Separation and Purity

Chromatographic techniques are fundamental for both the purification of synthesized products and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile organic compounds. In a typical setup for a compound like 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The sample is injected into the system, and its components are separated based on their affinity for the stationary phase. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly, monitors the eluent. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound, and purity is often expressed as the percentage of the main peak area relative to the total area of all peaks. Systematic optimization of HPLC conditions allows for the quantitative analysis of compounds with excellent linearity, precision, and reproducibility. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique suitable for compounds that are volatile and thermally stable. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

For a relatively large molecule like 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione (Molecular Weight: 343.37 g/mol ), GC analysis may be less straightforward than HPLC due to its lower volatility. However, it can be a valuable tool for assessing the presence of smaller, more volatile impurities or starting materials remaining from the synthesis. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation and identification of these potential contaminants. GC-MS is widely used for the analysis of bioactive compounds in various matrices, demonstrating its capability to separate and identify numerous components within a mixture. scispace.comderpharmachemica.com

Two-Dimensional Chromatography

Two-dimensional (2D) chromatography is an advanced separation technique that provides significantly higher resolving power than one-dimensional methods. In 2D-LC, for example, fractions from a first-dimension separation are subjected to a second, different separation mechanism. This approach is particularly useful for resolving highly complex mixtures that cannot be adequately separated by a single chromatographic run. While there is no specific literature detailing the use of 2D chromatography for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, its application would be relevant in scenarios requiring in-depth analysis of a complex reaction mixture, potential degradation products, or metabolites, where co-elution might be an issue in conventional 1D chromatography.

Chemical Transformations and Reactivity Studies

Reactions of the Isoindol-1,3-dione Core

The isoindol-1,3-dione system, a derivative of phthalimide (B116566), is a versatile scaffold in organic synthesis, known for its participation in a variety of chemical transformations. researchgate.netscispace.com These reactions primarily involve the manipulation of the cyclic imide functionality and the aromatic ring.

The cyclic imide of the isoindol-1,3-dione core is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of the Gabriel synthesis of primary amines.

Hydrolysis: Alkaline hydrolysis of N-substituted phthalimides, such as 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, results in the cleavage of the imide ring to form a phthalic acid salt and the corresponding primary amine. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons.

Hydrazinolysis: A widely used method for cleaving the phthalimide group is through reaction with hydrazine (B178648). This reaction is often preferred over acid or base hydrolysis due to its milder conditions. Treatment of an N-alkylphthalimide with hydrazine leads to the formation of the corresponding primary amine and the stable cyclic hydrazide, phthalhydrazide. cmu.eduresearchgate.net The reaction of N-substituted phthalimides with a stoichiometric amount of hydrazine can yield ring-opened bis-adducts, while an excess of hydrazine typically leads to the free amine. cmu.edu

Nucleophilic Attack by Other Amines: Other primary amines can also act as nucleophiles, attacking the carbonyl group of the phthalimide. For instance, reactions with amino-functionalized compounds like 2-aminoethanol or (3-aminopropyl)phosphine can lead to the formation of ring-opened amide products. cmu.edu

Table 1: Ring Opening Reactions of the Isoindol-1,3-dione Core

| Reaction Type | Reagent | Products | Reference |

| Alkaline Hydrolysis | Aqueous NaOH | Phthalic acid salt, 4-(Benzyloxy)benzylamine | |

| Hydrazinolysis (Excess) | Hydrazine (N₂H₄) | Phthalhydrazide, 4-(Benzyloxy)benzylamine | cmu.eduresearchgate.net |

| Nucleophilic Attack | 2-Aminoethanol | Ring-opened amide | cmu.edu |

The carbonyl groups and the aromatic ring of the isoindol-1,3-dione core can be reduced under various conditions.

Carbonyl Reduction: The reduction of the carbonyl groups in N-substituted phthalimides can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the imide to the corresponding isoindoline. Catalytic hydrogenation using ruthenium (Ru) or manganese (Mn) catalysts can also be employed, potentially leading to hydroxymethylbenzamide or a mixture of 1,2-benzenedimethanol (B1213519) and the corresponding amine, depending on the catalyst's ability to facilitate C-N bond cleavage.

Aromatic Ring Reduction: While less common for the phthalimide portion itself in the context of this specific molecule, catalytic hydrogenation under forcing conditions can potentially reduce the aromatic ring of the isoindol-1,3-dione. However, this often requires harsh conditions and may compete with other reducible functional groups in the molecule.

Table 2: Reduction Reactions of the Isoindol-1,3-dione Core

| Reaction Type | Reagent/Catalyst | Potential Products | Reference |

| Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(4-Benzyloxybenzyl)isoindoline | |

| Carbonyl Reduction | Ru or Mn catalysts | Hydroxymethylbenzamide, 1,2-Benzenedimethanol |

The benzene (B151609) ring of the isoindol-1,3-dione core is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. However, functionalization can be achieved under specific conditions. Recent synthetic methodologies have expanded the scope of functionalizing the phthalimide core. rsc.orgacs.org While specific examples for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione are not detailed, general strategies for N-substituted phthalimides are applicable. These can include palladium-catalyzed cross-coupling reactions or other modern synthetic methods to introduce substituents onto the aromatic ring. rsc.orgrsc.org

Reactivity of the N-Substituent: 4-Benzyloxybenzyl Moiety

The 4-benzyloxybenzyl group attached to the nitrogen atom of the isoindol-1,3-dione also possesses reactive sites that can undergo chemical transformations.

The benzyl (B1604629) ether linkage is a common protecting group for alcohols and phenols in organic synthesis, and its cleavage is a well-studied transformation.

Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This process is generally clean and efficient, yielding the corresponding phenol (B47542) and toluene. organic-chemistry.org This method is advantageous as it often does not affect other reducible groups if carefully controlled. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. Dichlorodicyanoquinone (DDQ) is known to oxidatively cleave p-methoxybenzyl ethers selectively, and can also cleave simple benzyl ethers, though typically more slowly. organic-chemistry.orgnih.gov

Acidic Cleavage: Strong acids can also effect the cleavage of benzyl ethers, although this method is less common and limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Table 3: Transformations of the Benzyloxy Ether Linkage

| Reaction Type | Reagent/Catalyst | Products | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-(4-Hydroxybenzyl)isoindol-1,3-dione, Toluene | organic-chemistry.org |

| Oxidative Cleavage | Dichlorodicyanoquinone (DDQ) | 2-(4-Hydroxybenzyl)isoindol-1,3-dione, Benzaldehyde | organic-chemistry.orgnih.gov |

The methylene (B1212753) group connecting the 4-benzyloxybenzyl moiety to the nitrogen atom is generally stable. However, under certain conditions, reactions involving this position can occur.

Oxidative Cleavage: Oxidative cleavage of the entire N-benzyl group can lead to the formation of phthalimide and the corresponding aldehyde (benzaldehyde).

Radical Reactions: While not a primary mode of reactivity, benzylic positions can be susceptible to radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would introduce a halogen at the methylene position, opening up further synthetic possibilities.

It is important to note that the reactivity at one site of the molecule can be influenced by the presence of other functional groups, and reaction conditions must be carefully chosen to achieve the desired transformation selectively.

Aromatic Substitutions on the Phenyl Rings

The structure of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione features two distinct phenyl rings, each exhibiting different reactivity towards aromatic substitution reactions based on the nature of their substituents. The principles of electrophilic and nucleophilic aromatic substitution can be applied to predict the reactivity and regioselectivity of these rings.

The first phenyl ring is part of the 4-benzyloxybenzyl moiety and is substituted with an alkoxy group (the benzyloxy group), which is known to be an activating group for electrophilic aromatic substitution. The oxygen atom of the ether linkage donates electron density to the ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the alkoxy group. Since the para position is already substituted, electrophilic substitution is expected to occur primarily at the ortho positions.

The second phenyl ring is part of the benzyl group directly attached to the nitrogen atom of the isoindol-1,3-dione scaffold. The phthalimido group is generally considered to be electron-withdrawing. This deactivating nature reduces the electron density of the attached phenyl ring, making it less reactive towards electrophilic substitution compared to unsubstituted benzene.

Electrophilic Aromatic Substitution

Given the electronic properties of the two phenyl rings, electrophilic aromatic substitution reactions would preferentially occur on the electron-rich phenyl ring of the benzyloxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, nitration is predicted to occur on the activated benzyloxy-substituted ring, yielding primarily the ortho-nitro derivative.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). Halogenation is also expected to take place on the more reactive phenyl ring of the benzyloxy moiety, leading to ortho-halogenated products.

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. Friedel-Crafts reactions are sensitive to the nature of the substituents on the aromatic ring and generally proceed more readily on activated rings. Therefore, alkylation and acylation would be directed to the ortho positions of the benzyloxy-substituted ring.

The following table summarizes the predicted outcomes of electrophilic aromatic substitution reactions on the more reactive phenyl ring of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Benzyloxy-3-nitrobenzyl)-isoindol-1,3-dione |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-benzyloxybenzyl)-isoindol-1,3-dione |

| Chlorination | Cl₂, AlCl₃ | 2-(3-Chloro-4-benzyloxybenzyl)-isoindol-1,3-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-benzyloxybenzyl)-isoindol-1,3-dione |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. libretexts.org Neither of the phenyl rings in 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione is sufficiently electron-deficient to undergo nucleophilic aromatic substitution under standard conditions. The presence of the electron-donating benzyloxy group further disfavors this type of reaction on that ring. While the phthalimido group is electron-withdrawing, its effect on the benzyl-substituted ring is not typically strong enough to activate it for facile nucleophilic aromatic substitution in the absence of other strongly deactivating groups or a leaving group on the ring itself.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic structure and properties of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. eurjchem.comnih.gov It is a widely used method for geometry optimization and for calculating electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. eurjchem.comnih.gov

The geometry optimization of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione using DFT would provide the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for further computational analysis.

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netbeilstein-journals.org For isoacenofurans, which share some structural similarities with the aromatic system of the target compound, DFT calculations have shown that the HOMO-LUMO gap is influenced by the extent of the π-system. beilstein-journals.org Analysis of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione would reveal its kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, the MEP map would highlight the negatively charged regions around the oxygen atoms of the dione (B5365651) group and the benzyloxy moiety, and the positively charged regions around the hydrogen atoms. This information is crucial for understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the localized bonds and lone pairs within a molecule. wisc.edunih.gov It transforms the complex many-electron wavefunction into a more intuitive Lewis-like structure. wisc.edunih.gov This analysis for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione would detail the hybridization of atomic orbitals, the nature of its chemical bonds (e.g., sigma and pi bonds), and the delocalization of electron density, which is key to understanding its stability and reactivity. wisc.edunih.gov

| Property | Description | Predicted Significance for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Would indicate the molecule's potential as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Would indicate the molecule's potential as an electron acceptor in reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a measure of chemical reactivity and stability. nih.gov | A smaller gap would suggest higher reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | A lower value would indicate it is easier to oxidize. |

| Electron Affinity | The energy released when an electron is added to the molecule. | A higher value would indicate a greater ability to accept an electron. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Would provide insight into the polarity of the bonds within the molecule. |

| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | A higher value would indicate greater stability. |

| Chemical Softness | The reciprocal of chemical hardness; indicates higher reactivity. | A higher value would suggest greater reactivity. |

Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecules. Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is based on the electron density and its derivatives. The resulting visualization typically shows surfaces colored to indicate the type and strength of the interaction.

For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, RDG analysis would reveal the presence and nature of intramolecular and intermolecular interactions that stabilize its structure and its complexes with other molecules.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govatauni.edu.tr The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties onto the surface, providing a visual representation of intermolecular contacts. nih.govatauni.edu.tr

For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, this analysis would provide a detailed picture of how the molecules pack in a solid state and which interactions are dominant. A hypothetical breakdown of intermolecular contacts for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione based on analyses of similar structures is presented below.

| Contact Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms. | Often the most abundant due to the number of hydrogen atoms on the molecular surface. |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | Significant due to the presence of multiple aromatic rings. |

| O···H/H···O | Interactions involving oxygen and hydrogen atoms, potentially including hydrogen bonds. | Important due to the carbonyl and ether oxygen atoms. |

| C···C | Pi-pi stacking interactions between aromatic rings. | Expected to play a role in the crystal packing. |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the behavior of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.com It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target. brieflands.com

Studies on 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives have shown their potential as anticancer agents by targeting c-Src tyrosine kinase. researchgate.netirost.orgnih.gov In one such study, a derivative with a benzyloxy-like substituent (compound 7) was identified as a potent inhibitor. researchgate.netirost.orgnih.gov The docking study revealed that this compound had a binding free energy of -10.19 KCal/mol and formed five hydrogen bonds with the active site residues of c-Src tyrosine kinase. researchgate.netirost.orgnih.gov

A molecular docking study of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione against a relevant biological target, such as c-Src tyrosine kinase, would be expected to show favorable binding interactions. The benzyloxy group could engage in hydrophobic interactions, while the carbonyl groups of the isoindol-1,3-dione moiety could act as hydrogen bond acceptors.

The following table summarizes the findings for a closely related compound from a molecular docking study.

| Compound | Target Protein | Binding Free Energy (Kcal/mol) | Key Interactions |

| 2-(4-Substituted-benzyl)isoindoline-1,3-dione derivative (compound 7) | c-Src tyrosine kinase | -10.19 | Five hydrogen bonds with Cys 345 and Gly 344. researchgate.net |

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex. For isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of their complexes with enzymes like acetylcholinesterase and butyrylcholinesterase.

An MD simulation of the 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione-protein complex would provide insights into the stability of the binding pose predicted by molecular docking. It would also reveal the dynamic behavior of the ligand in the active site and the key interactions that are maintained over the simulation time.

Thermodynamic and Spectroscopic Parameter Predictions

In the absence of direct research on 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, this section will outline the well-established theoretical methodologies that would be applied to predict its thermodynamic and spectroscopic parameters. These computational techniques are standard in the field of theoretical and computational chemistry for characterizing novel compounds.

The prediction of vibrational modes and infrared (IR) and Raman spectra for a molecule like 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione would typically be carried out using quantum chemical calculations, most commonly DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

The initial step involves the optimization of the molecule's three-dimensional geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, a frequency calculation is performed on the optimized structure. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. Each vibrational mode is characterized by a specific frequency and the collective motion of the atoms.

The primary types of vibrational modes for a molecule of this complexity include:

Stretching vibrations: Changes in the inter-atomic distances. These include symmetric and asymmetric stretches of bonds such as C=O, C-N, C-H, C-O, and C-C.

Bending vibrations: Changes in the angles between bonds. These can be further classified into scissoring, rocking, wagging, and twisting motions of different functional groups.

The output of these calculations provides the vibrational frequencies (typically in wavenumbers, cm⁻¹) and their corresponding IR intensities and Raman activities. This information allows for the generation of a theoretical vibrational spectrum. This theoretical spectrum can be a powerful tool for interpreting experimentally obtained IR and Raman spectra, aiding in the assignment of specific absorption bands to particular vibrational modes within the molecule.

Table 1: Hypothetical Principal Vibrational Modes for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione

| Vibrational Mode Description | Expected Frequency Range (cm⁻¹) |

| C=O symmetric stretching (in dione) | 1750 - 1790 |

| C=O asymmetric stretching (in dione) | 1700 - 1740 |

| C-N stretching (imide) | 1300 - 1400 |

| Aromatic C=C stretching (benzene rings) | 1450 - 1600 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic -CH₂-) | 2850 - 2960 |

| C-O-C stretching (ether linkage) | 1050 - 1250 |

Note: This table is a generalized prediction based on known group frequencies and does not represent data from a specific computational study on 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione.

Computational chemistry provides essential tools for analyzing the thermodynamics and kinetics of chemical reactions, such as the synthesis of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione. This typically involves calculating the energies of reactants, products, and any transition states.

Thermodynamic Analysis: The key thermodynamic parameters for a reaction are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These can be calculated from the computed electronic energies and vibrational frequencies of the optimized structures of the molecules involved.

Enthalpy Change (ΔH): Calculated from the difference in the sum of the electronic and thermal enthalpies of the products and reactants. A negative ΔH indicates an exothermic reaction.

Entropy Change (ΔS): Determined from the statistical mechanics calculations based on the vibrational, rotational, and translational partition functions.

Gibbs Free Energy Change (ΔG): Calculated using the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction under the given temperature (T).

For the synthesis of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, which could, for example, be formed from phthalic anhydride (B1165640) and 4-(benzyloxy)benzylamine, computational methods could predict whether the reaction is thermodynamically favorable.

Kinetic Analysis: Kinetic analysis involves the study of the reaction rate and mechanism. The central concept is the transition state, which is the highest energy point along the reaction pathway.

Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. Computational methods can locate the transition state structure and calculate its energy, thus providing an estimate of the activation energy.

Reaction Mechanism: By mapping the entire reaction pathway, including intermediates and transition states (the potential energy surface), computational chemistry can elucidate the step-by-step mechanism of a reaction.

Although no specific studies on the reaction thermodynamics and kinetics for the formation of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione have been found, these computational approaches would be the standard methods to gain such insights.

Exploration of Potential Academic Research Applications

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The isoindole-1,3-dione scaffold is a cornerstone in synthetic organic chemistry, frequently employed as a versatile building block for constructing more complex molecules with significant biological activities. nih.govmdpi.com Derivatives of this structure have been investigated for a range of pharmacological applications, including as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of Alzheimer's disease. nih.govnih.gov

The acidic nature of the proton on the imide nitrogen in the parent phthalimide (B116566) structure facilitates its reaction with various functional groups, making it a key component in the synthesis of diverse pharmacophores. nih.gov In the case of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, the molecule serves as a stable intermediate. The benzyloxy group can act as a protecting group for the phenolic hydroxyl function, which can be later deprotected to yield 2-(4-hydroxybenzyl)isoindole-1,3-dione. ontosight.ai This resulting phenolic compound offers a reactive site for further chemical modifications, allowing for the synthesis of a new family of derivatives. The isoindole-1,3-dione ring itself is a precursor in the Gabriel synthesis of primary amines, a fundamental transformation in organic chemistry.

The broader class of isoindole derivatives has been explored for numerous biological activities, including:

Anti-inflammatory properties nih.gov

Antimicrobial and anticancer effects ontosight.airesearchgate.net

Neuroprotective potential ontosight.ai

This wide range of bioactivities underscores the importance of the isoindole-1,3-dione core as a privileged scaffold in medicinal chemistry, positioning 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione as a valuable intermediate for the development of novel therapeutic agents.

| Related Compound | Area of Investigation | Potential Synthetic Utility |

|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase Inhibition | Scaffold for Alzheimer's disease drug candidates. nih.gov |

| 2-(4-Hydroxybenzyl)isoindole-1,3-dione | Antioxidant, Anti-inflammatory, Anticancer | Product of debenzylation; allows further functionalization at the phenol (B47542) group. ontosight.ai |

| Halogenated Isoindole-1,3(2H) dione (B5365651) Derivatives | Antimicrobial, Antileishmanial, Anticancer | Demonstrates that modification of the core ring system can tune biological activity. researchgate.net |

| 2-(4-Nitrobenzyl)isoindole-1,3-dione | Antitumor, Antimicrobial Research | The nitro group is a versatile functional group for further chemical transformations. ontosight.ai |

Advanced Materials Science Applications

The electronic properties of the isoindole-1,3-dione system suggest its potential utility in the development of novel organic materials.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property crucial for applications in optical communications, data storage, and optical switching. uobasrah.edu.iqjhuapl.edu A common molecular design strategy for creating NLO materials involves connecting electron-donating and electron-accepting groups through a conjugated π-system. researchgate.net This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for NLO response.

In the structure of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, the isoindole-1,3-dione component can function as an electron-accepting moiety due to its carbonyl groups. The benzyloxybenzyl group, conversely, acts as an electron-donating group. While direct NLO studies on this specific molecule are not widely reported, its inherent donor-acceptor architecture makes it a promising candidate for investigation in the field of NLO materials. researchgate.net Research on other organic compounds with similar structural motifs has demonstrated significant NLO properties, suggesting that derivatives of isoindole-1,3-dione warrant further exploration for these applications. uobasrah.edu.iq

| Structural Feature | Role in NLO Potential | Reference Principle |

|---|---|---|

| Isoindole-1,3-dione Moiety | Electron-Acceptor Group | The presence of electron-withdrawing groups enhances NLO response. researchgate.net |

| Benzyloxybenzyl Group | Electron-Donor Group | Electron-donating groups facilitate intramolecular charge transfer. uobasrah.edu.iq |

| Aromatic Rings | Conjugated π-System | Provides a pathway for electron delocalization between donor and acceptor. researchgate.net |

The isoindole core structure is found in certain classes of industrial pigments. beilstein-journals.org For example, Pigment Yellow 139 is a high-performance pigment based on a 1,3-disubstituted isoindoline. This connection establishes the potential of the isoindole skeleton in the development of new colorants. The chromophoric properties of the 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione system could be tuned by chemical modification to produce novel dyes. Its stability and aromatic nature are desirable characteristics for pigments and dyes used in various applications, including plastics, coatings, and textiles. epa.gov

In polymer science, such molecules could be incorporated into polymer backbones or used as additives to modify the optical or physical properties of materials. The molecule's structure could impart enhanced thermal stability or specific light-absorbing characteristics to a polymer matrix.

Applications in Agrochemical and Pesticide Development

The search for new herbicides and pesticides with novel modes of action is a continuous effort in agricultural science. nih.gov Natural products and their synthetic analogues often provide the inspiration for new agrochemical agents. mdpi.com The broad range of biological activities exhibited by isoindole-1,3-dione derivatives in the medical field suggests that this class of compounds could also possess useful properties for agricultural applications. researchgate.netmdpi.com

While specific studies on the pesticidal or herbicidal activity of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione are not prominent, its structural features merit its inclusion in screening programs. The compound could be evaluated for its ability to inhibit plant growth, act as an insecticide, or function as a fungicide. The established bioactivity of the isoindole-1,3-dione scaffold makes it a rational starting point for the design and synthesis of new agrochemical candidates. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione

The classical synthesis of N-substituted phthalimides, such as the Gabriel synthesis, often involves harsh reaction conditions and the use of hazardous solvents. byjus.com Future research will likely focus on the development of more sustainable and efficient methods for the synthesis of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize environmentally benign reagents.

Promising avenues include the adoption of microwave-assisted and ultrasound-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including benzimidazoles and triazoles. organic-chemistry.orgnih.govnih.gov Similarly, ultrasound-assisted synthesis has been effectively employed for the preparation of isoindolin-1-one (B1195906) derivatives, offering high efficiency and yields. nih.govrsc.org The application of these techniques to the synthesis of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione could offer substantial advantages over conventional methods.

Furthermore, the exploration of novel catalytic systems is a key area of future research. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the development of biocatalytic methods employing enzymes to carry out the synthesis under mild conditions. Solventless reaction conditions, or the use of green solvents like water or ionic liquids, will also be a critical aspect of developing sustainable synthetic protocols. masterorganicchemistry.com

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods

| Method | Typical Conditions | Advantages | Potential for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times, organic solvents | Well-established | Baseline for comparison |

| Microwave-Assisted | Shorter reaction times (minutes vs. hours), often solvent-free or reduced solvent | Increased reaction rates, higher yields, energy efficiency nih.gov | High potential for rapid and efficient synthesis |

| Ultrasound-Assisted | Use of ultrasonic irradiation to promote reaction | Enhanced reaction rates, improved yields, milder conditions nih.gov | Promising for energy-efficient and high-yield synthesis |

| Catalytic (e.g., Nano-Cu2O) | Use of catalysts to facilitate the reaction, often in greener solvents like water | High efficiency, potential for catalyst recycling rsc.org | Could enable synthesis under milder and more sustainable conditions |

In-depth Mechanistic Studies of Chemical Transformations Involving the Compound

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione is crucial for optimizing existing protocols and designing new reactions. Future research should delve into detailed mechanistic studies, employing a combination of experimental and computational techniques.

For the synthesis, in-depth studies of the Gabriel synthesis mechanism, particularly with benzyl (B1604629) halides, can provide valuable insights. byjus.commasterorganicchemistry.comlibretexts.orgquora.comorganicchemistrytutor.com Kinetic studies can help to determine the rate-determining steps and the influence of various reaction parameters. The use of isotopic labeling can trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction pathways. rsc.orgnih.gov DFT can be used to model transition states, calculate activation energies, and predict the feasibility of different mechanistic routes. rsc.orgnih.gov For instance, DFT calculations have been used to investigate the mechanism of visible-light-mediated N-arylation of phthalimides. rsc.org Similar studies on the formation of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione would provide a deeper understanding at the molecular level.

Advanced Computational Approaches for Structure-Function Relationships and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, these approaches can be leveraged to predict its biological activities, understand its interactions with biological targets, and guide the design of new derivatives with enhanced properties.

Molecular docking studies can predict the binding orientation and affinity of the compound to the active sites of various enzymes and receptors. acs.orgrsc.orgnih.gov This information is invaluable for identifying potential therapeutic targets. For example, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govgsconlinepress.com This allows for the prediction of the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time. acs.orgresearchgate.netlongdom.org MD simulations can help to assess the stability of ligand-protein complexes and understand the conformational changes that occur upon binding. researchgate.netlongdom.org

Table 2: Application of Computational Methods to Isoindoline-1,3-dione Derivatives

| Computational Method | Application | Potential Insights for 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets | Identification of potential protein targets for therapeutic intervention |

| QSAR | Correlating chemical structure with biological activity | Guiding the design of derivatives with improved potency and selectivity |

| Molecular Dynamics | Simulating the dynamic behavior of molecules and their complexes | Understanding the stability and conformational dynamics of interactions with biological targets |

| DFT Calculations | Investigating electronic structure and reactivity | Elucidating reaction mechanisms and predicting spectroscopic properties |

Exploration of Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The versatile scaffold of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione opens up numerous avenues for interdisciplinary research, extending beyond its role as a synthetic intermediate.

In the field of medicinal chemistry , the isoindole-1,3-dione core is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govgsconlinepress.com Future research could explore the potential of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione and its derivatives as therapeutic agents for a range of diseases.

In materials science , isoindole derivatives are being investigated for their optical and electronic properties. acgpubs.org They have potential applications as organic light-emitting diode (OLED) materials and as components of nonlinear optical (NLO) materials. acgpubs.orgresearchgate.nettcichemicals.com The specific substitution pattern of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione may impart unique photophysical properties that could be exploited in these areas.

Furthermore, the isoindole scaffold can be incorporated into fluorescent sensors for the detection of metal ions and other analytes. scirp.orgnih.govnih.govthermofisher.comresearchgate.net The design and synthesis of novel sensors based on 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione could lead to new tools for environmental monitoring and biological imaging.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution between 4-benzyloxybenzyl halides and isoindol-1,3-dione precursors. For example, coupling under basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves yields of 50–65% . Alternative methods like Mitsunobu reactions (using DIAD and PPh₃) improve regioselectivity for hydroxyl-containing intermediates . Purification via column chromatography (hexane/EtOAc) is critical to remove byproducts like unreacted phthalimide derivatives .

Q. How is the structural integrity of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione confirmed in synthetic chemistry research?

- Methodology : Characterization combines ¹H/¹³C NMR, FT-IR, and X-ray crystallography. Key NMR signals include aromatic protons (δ 7.6–7.8 ppm for the isoindole ring) and the benzyloxy methylene group (δ 5.1 ppm). X-ray diffraction confirms planar isoindole geometry and dihedral angles between substituents . IR spectra show C=O stretches at ~1770 cm⁻¹, while HRMS validates molecular ion peaks .

Q. What preliminary assays are recommended to screen the biological activity of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione?

- Methodology : Initial screens include enzyme inhibition assays (e.g., COX-2, PDE4 at 10 μM) and cytotoxicity profiling (MTT assay on HEK-293 or MCF-7 cells) . Radioligand binding assays (e.g., GABA_A receptor at Ki 0.1–10 μM) identify neuroactive potential, while PAMPA assays predict blood-brain barrier penetration for CNS-targeted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione for enhanced target binding affinity?

- Methodology : Systematic SAR involves modifying the benzyloxy group's electronic/steric properties. Introducing electron-withdrawing groups (e.g., -CF₃) at the para position increases lipophilicity (logP from 2.1 to 3.8), enhancing membrane permeability and kinase inhibition (IC₅₀ improvements observed in analogs) . Docking simulations (AutoDock Vina) predict binding poses with targets like PDE4, guiding substitutions at the isoindole N-position .

Q. What strategies are employed to resolve contradictions in reported biological activities across different assay systems?

- Methodology : Discrepancies (e.g., IC₅₀ variations in anti-inflammatory assays) require cross-validation using orthogonal methods. For instance, if activity is observed in RAW264.7 macrophages but not in vivo, pharmacokinetic profiling (plasma concentration-time curves) assesses bioavailability . Isoform-specific enzyme assays (COX-1 vs. COX-2) clarify selectivity, while metabolomic studies identify off-target interactions .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione in neurological disorders?

- Methodology : Rodent models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizures screen anticonvulsant activity. For neuropathic pain, the chronic constriction injury (CCI) model measures mechanical allodynia reduction. Dosing at 20–50 mg/kg (i.p.) with pharmacokinetic monitoring ensures plasma levels exceed in vitro IC₅₀ values . Behavioral tests (rotarod) evaluate motor toxicity thresholds .

Q. How can synthetic byproducts or isomers of 2-(4-Benzyloxybenzyl)-isoindol-1,3-dione be identified and mitigated during scale-up?

- Methodology : Byproducts (e.g., 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one) are characterized via LC-MS and isolated via preparative HPLC . Reaction optimization (e.g., lowering temperature to 60°C) reduces side reactions, while chiral chromatography resolves enantiomers for stereospecific studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.